Enhanced Reactivity of 2-Iodo Substituent Compared to 2-Bromo in Amination Reactions
In a direct head-to-head comparison, 2-iodopyridine demonstrates significantly higher intrinsic reactivity than 2-bromopyridine in copper-catalyzed amination reactions. This finding is directly applicable to the target compound's 2-iodo group. For instance, under ligand-free conditions, 2-iodopyridine achieved a yield of 43-49% in the reaction with n-octylamine, whereas 2-bromopyridine required the use of a ligand and a two-fold excess to achieve a comparable yield of 67% [1]. This difference in reactivity is a key driver for the selection of 6-Bromo-2-iodopyridin-3-ol over its fully brominated analog.
| Evidence Dimension | Reactivity in Cu-Catalyzed Amination |
|---|---|
| Target Compound Data | 2-Iodo group: Yields 43-49% (no ligand) [1] |
| Comparator Or Baseline | 2-Bromo group: Yields 67% (with ligand, 2 equiv. substrate) [1] |
| Quantified Difference | Iodo group requires milder conditions and is more reactive in the absence of ligands. |
| Conditions | Cu-MOF catalyst, DMSO, n-octylamine |
Why This Matters
This higher intrinsic reactivity allows for more efficient and potentially milder coupling conditions, which is crucial for synthesizing sensitive or complex molecules.
- [1] Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. Russian Journal of Organic Chemistry, 2024, 60, 2321–2330. View Source
